molecular formula C16H22FN3O3 B5501514 N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No.: B5501514
M. Wt: 323.36 g/mol
InChI Key: ANSUZOOQPIYPQM-UHFFFAOYSA-N
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Description

N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a useful research compound. Its molecular formula is C16H22FN3O3 and its molecular weight is 323.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.16451973 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of various piperazine derivatives, including those similar to "N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide," has been a focus in the development of new pharmacologically active compounds. For example, studies have documented the synthesis processes for piperazine-based compounds, highlighting their potential in creating new therapeutic agents (Lifang, 2011).

Biological Activities and Applications

  • Research on compounds structurally related to "this compound" often explores their biological activities. For instance, derivatives of piperazine have been evaluated for their potential as serotonin receptor antagonists, which could be useful in studying neurological disorders and developing treatments (Plenevaux et al., 2000).

Drug Design and Medicinal Chemistry

  • The design and synthesis of novel compounds with piperazine components are significant in medicinal chemistry, aiming to discover new drugs with enhanced efficacy and safety profiles. This includes efforts to create compounds with specific pharmacological targets, such as histamine H1 receptor antagonists, which are critical in addressing allergic reactions and related conditions (Arlette, 1991).

Chemical Modifications and Derivatives

  • Studies have also focused on chemical modifications to piperazine-based compounds to enhance their therapeutic potential or to study their interactions with biological targets. This includes the development of radiolabeled antagonists for PET imaging, aiding in the research of neurotransmission and potential applications in diagnosing and understanding various diseases (Plenevaux et al., 2000).

Properties

IUPAC Name

N-ethyl-2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-3-18-15(21)9-14-16(22)19-6-7-20(14)10-11-4-5-12(23-2)8-13(11)17/h4-5,8,14H,3,6-7,9-10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSUZOOQPIYPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.